molecular formula C13H9Cl2NO B1452587 2-(3,5-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187165-83-8

2-(3,5-Dichlorobenzoyl)-3-methylpyridine

Cat. No. B1452587
CAS RN: 1187165-83-8
M. Wt: 266.12 g/mol
InChI Key: NOVLGOMBCNIPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Dichlorobenzoyl chloride” is a chemical compound used in various applications . It’s an important substrate in the syntheses of various benzamide derivatives .


Synthesis Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . The synthesis of 3,5-dichlorobenzoyl chloride has been prepared by reacting benzoyl chlorides with a sulfochlorinating agent .


Molecular Structure Analysis

The structures of some compounds derived from 3,5-dichlorobenzoyl chloride were established by X-ray crystallography .


Chemical Reactions Analysis

The reaction of compound 7 with 3,5-dichlorobenzoyl chloride in the presence of pyridine gave methyl 4- (3,5-dichlorobenzamido)- 3-hydroxybenzoate 8 in an almost quantitative yield .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichlorobenzoyl chloride is 209.46 .

Scientific Research Applications

Synthesis and Intermediate Use

2-(3,5-Dichlorobenzoyl)-3-methylpyridine is involved in the synthesis and purification processes of various chemical compounds, serving as an important intermediate in the production of medicines and pesticides. A study highlighted the extraction, distillation, and column chromatography techniques used to purify photochlorinated products of 3-methylpyridine, achieving a product purity surpassing 99% (Su Li, 2005). This process underscores the compound's significance in refining chemical products to meet industrial standards.

Chemical Reactions and Molecular Interaction Studies

The compound's derivatives have been studied for their reactions and interactions at the molecular level. For instance, hydration products of related pyridine compounds have been analyzed, revealing intricate hydrogen bonding patterns that form a two-dimensional network of ions (P. Waddell et al., 2011). Such studies offer insights into the structural and chemical properties essential for pharmaceutical and agrochemical applications.

Catalytic and Chemical Synthesis Applications

Further research has explored the use of 3-methylpyridine derivatives in catalytic processes and chemical synthesis, aiming to improve efficiency and safety in industrial production. A notable approach involves microreaction systems for the preparation of 3-methylpyridine-N-oxide, an intermediate in synthesizing nicotine insecticides, highlighting advancements in production methods that prioritize reaction control and yield (Fu-Ning Sang et al., 2020).

Antimicrobial Activity and DNA Interaction

Research on the antimicrobial activity of pyridine derivatives, including those related to this compound, demonstrates their potential in developing new antimicrobial agents. A study on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] complexes revealed considerable activity against various bacteria and Candida albicans, indicating the compound's utility in antimicrobial applications (M. Abu-Youssef et al., 2010).

Electroluminescent Properties and Material Science

The compound's derivatives have also been investigated for their electroluminescent properties, contributing to the development of novel materials for electronic and optoelectronic devices. Research into mono-cyclometalated platinum(II) complexes with related pyridine ligands has unveiled their potential in creating materials with significant π−π stacking and Pt−Pt distances, paving the way for advances in material science and electronic engineering (A. Ionkin et al., 2005).

Safety and Hazards

3,5-Dichlorobenzoyl chloride is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if swallowed, and may be corrosive to metals .

properties

IUPAC Name

(3,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVLGOMBCNIPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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